2-Methyl-6-nitroquinoxaline

概述

描述

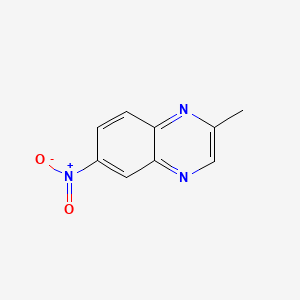

2-Methyl-6-nitroquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C9H7N3O2. It is a derivative of quinoxaline, characterized by the presence of a methyl group at the second position and a nitro group at the sixth position of the quinoxaline ring. This compound is of significant interest due to its diverse applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroquinoxaline typically involves the condensation of o-phenylenediamine with α-diketones. One common method includes the reaction of 2-methylquinoxaline with nitric acid under controlled conditions to introduce the nitro group at the sixth position . Another approach involves the use of α-aminoxylated 1,3-dicarbonyl compounds in a one-pot cascade process, which eliminates the need for extra catalysts or harsh reaction conditions .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to ensure cost-effectiveness and environmental sustainability. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance yield and reduce reaction times .

化学反应分析

Amination at the 5-Position

Reaction with hydroxylammonium chloride introduces an amino group at the 5-position ( ):

| Reaction | Conditions | Yield |

|---|---|---|

| 2-Methyl-6-nitroquinoxaline + NHOH·HCl | Na/MeOH, 2 eq hydroxylamine, RT (overnight) | 27% |

The product, 2-methyl-5-amino-6-nitroquinoxaline , exhibits a yellow solid (m.p. 182–183°C) and distinct NMR shifts at δ 8.42 ppm (NH) ( ).

Reduction of Nitro to Amine

Catalytic hydrogenation reduces the nitro group to an amine ( ):

| Reaction | Catalyst | Conditions | Yield |

|---|---|---|---|

| 2-Methyl-5-amino-6-nitroquinoxaline → 2-methyl-5,6-diaminoquinoxaline | 10% Pd/C | Ethanol, hydrazine (2 hr) | 91% |

The diamine product is a blood-red solid (m.p. 177–178°C) with NMR signals at δ 5.10 ppm (NH) ( ).

Role of Fe3_33O4_44@SiO2_22 Nanoparticles

In analogous quinoline syntheses (e.g., 2-methyl-6-nitroquinoline), FeO@SiO nanoparticles enhance yields (81% vs. 47% without catalyst) by stabilizing α,β-unsaturated aldehyde intermediates and facilitating cyclization via Michael addition ( ). While not directly studied for quinoxalines, similar mechanisms may apply.

Reductive Pathways

Iron-catalyzed nitro reductions (e.g., [Fe(salen)]-μ-oxo complexes) proceed via hydride transfer to generate nitroso intermediates, followed by further reduction to amines. Computational studies suggest exergonic Gibbs energy changes (Δ = −117.4 kcal/mol) ( ).

Key Spectral Data

科学研究应用

Pain Management and Anesthesia

Research indicates that 2-methyl-6-nitroquinoxaline derivatives can be utilized as therapeutic agents to manage pain and induce anesthesia. Specifically, these compounds have been shown to effectively reduce peripheral pain and anesthetize the central nervous system. They may also play a role in constricting blood vessels, treating ischemia, and alleviating symptoms of inflammatory disorders .

Neurodegenerative Diseases

The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanisms involve modulation of neurotransmitter systems and neuroprotective effects that could slow down the progression of these diseases .

Antiparasitic Activity

This compound has demonstrated significant antiparasitic properties, particularly against Schistosoma mansoni, a parasite responsible for schistosomiasis. In vitro studies have shown that certain derivatives can kill over 70% of newly transformed schistosomula at concentrations as low as 10 µM. However, the in vivo effectiveness requires further optimization for better bioavailability .

Antimicrobial Properties

The compound exhibits potent activity against Gram-positive bacteria and has been explored for its anticancer effects. Various quinoxaline derivatives have shown promising results in inhibiting cancer cell growth and could serve as lead compounds for developing new anticancer therapies .

Pain Management Study

In a study involving animal models, this compound was compared to clonidine, a known anesthetic agent. The findings indicated that the compound exhibited comparable anesthetic effects, suggesting its potential as an alternative or adjunct therapy in pain management .

Antiparasitic Efficacy

A series of quinoxaline derivatives were synthesized and tested against S. mansoni. The most effective compounds achieved IC50 values below 0.31 µM against adult stages of the parasite, showcasing their potential as new treatments for schistosomiasis .

作用机制

The mechanism of action of 2-Methyl-6-nitroquinoxaline involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular macromolecules. This compound targets enzymes involved in DNA synthesis and repair, leading to cell death in microbial and cancer cells .

相似化合物的比较

Quinoxaline: The parent compound without the methyl and nitro groups.

2-Methylquinoxaline: Lacks the nitro group.

6-Nitroquinoxaline: Lacks the methyl group

Comparison: 2-Methyl-6-nitroquinoxaline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The methyl group increases lipophilicity, enhancing membrane permeability, while the nitro group is crucial for its antimicrobial and anticancer properties .

生物活性

2-Methyl-6-nitroquinoxaline (M6NQ) is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, biochemical properties, and pharmacological effects of M6NQ, supported by research findings and case studies.

Chemical Structure and Properties

M6NQ is characterized by a methyl group at the 2-position and a nitro group at the 6-position of the quinoxaline ring. This unique substitution pattern enhances its lipophilicity and reactivity, influencing its biological interactions.

Target Interactions

M6NQ acts on various biological targets, including enzymes and receptors involved in critical biochemical pathways. Quinoxaline derivatives are known to inhibit specific enzymes, leading to alterations in cellular signaling and metabolic processes .

Biochemical Pathways

Research indicates that M6NQ can affect multiple biochemical pathways, including:

- DNA Synthesis and Repair : M6NQ has been investigated for its potential to interfere with DNA replication mechanisms, making it a candidate for anticancer therapies .

- Neurotransmitter Receptors : It interacts with glutamate receptors, potentially modulating synaptic plasticity and neurotransmission .

Antimicrobial Activity

M6NQ exhibits significant antimicrobial properties against various pathogens:

- Antiparasitic Effects : Studies have shown that M6NQ derivatives possess activity against Schistosoma mansoni, with some compounds demonstrating over 70% efficacy at low concentrations (IC50 values ≤0.31 µM) against larval stages .

- Antibacterial Properties : Nitroquinoxaline compounds have demonstrated effectiveness against Gram-positive bacteria, indicating potential as antimicrobial agents .

Anticancer Potential

M6NQ has been explored for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways. For instance, derivatives of M6NQ have shown enhanced activity in cleaving DNA abasic sites, which is crucial for targeting cancer cells with defective repair mechanisms .

Study on Schistosomiasis

A study evaluated the efficacy of M6NQ derivatives against S. mansoni. The results indicated that certain compounds could significantly reduce worm burdens in infected mice, highlighting their potential as therapeutic agents in treating schistosomiasis. The most effective compounds exhibited selectivity indices greater than 8.9, suggesting a favorable therapeutic window .

Neuropharmacological Investigation

Another study investigated the effects of M6NQ on behavioral responses in rodent models exposed to cocaine. The findings revealed that M6NQ modulated locomotor activity and reward-associated learning, implicating its role in neuroplasticity and addiction pathways .

Summary of Findings

The biological activity of this compound is multifaceted, involving various mechanisms that contribute to its pharmacological effects:

| Activity | Efficacy | Mechanism |

|---|---|---|

| Antiparasitic | >70% efficacy against S. mansoni | Inhibition of larval motility |

| Antibacterial | Effective against Gram-positive bacteria | Disruption of bacterial cell wall synthesis |

| Anticancer | Induces apoptosis | DNA damage response modulation |

| Neuropharmacological | Modulates behavior in addiction models | Interaction with neurotransmitter receptors |

属性

IUPAC Name |

2-methyl-6-nitroquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c1-6-5-10-9-4-7(12(13)14)2-3-8(9)11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWQHNDESNJXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。